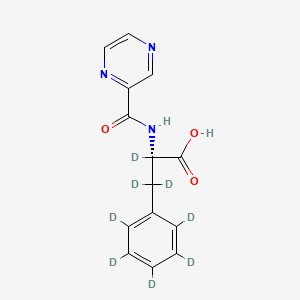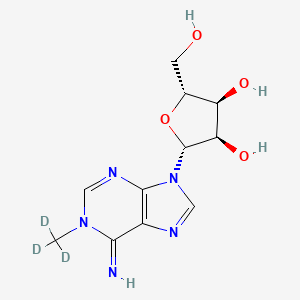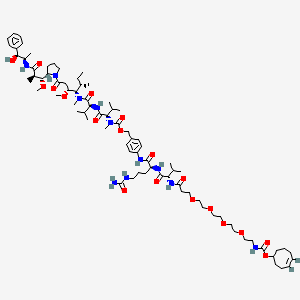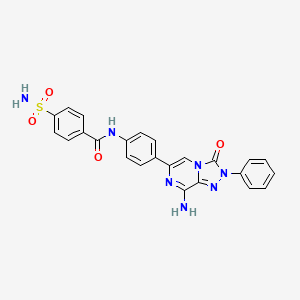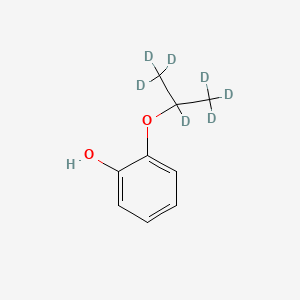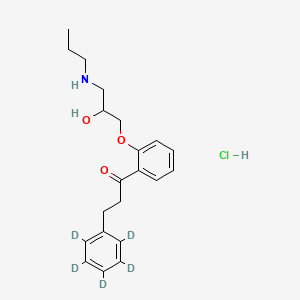
Propafenone-(phenyl-d5) (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propafenone-(phenyl-d5) (hydrochloride) is a deuterated form of propafenone hydrochloride, an antiarrhythmic agent used to treat conditions such as atrial and ventricular arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and distinguishable isotopic signature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of propafenone-(phenyl-d5) (hydrochloride) involves the synthesis of the deuterated intermediate followed by its conversion to the hydrochloride salt. One method involves the use of 2-phenyl-benzothiazoline as a reducing agent to construct a reduction system, efficiently reducing carbon-carbon double bonds without the need for hydrogen or noble metals . This method is suitable for industrial production due to its simplicity, safety, and environmental friendliness.
Industrial Production Methods
Industrial production of propafenone hydrochloride typically involves the synthesis of key intermediates such as 2’-hydroxy dihydrochalcone, followed by further chemical transformations to obtain the final product . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Propafenone-(phenyl-d5) (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Propafenone-(phenyl-d5) (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the drug’s pathway in biological systems.
Medicine: Investigated for its efficacy and safety in treating arrhythmias, with a focus on its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new antiarrhythmic agents and in quality control processes to ensure drug purity and consistency
Mecanismo De Acción
Propafenone-(phenyl-d5) (hydrochloride) works by slowing the influx of sodium ions into cardiac muscle cells, reducing their excitability . This action is more selective for cells with a high rate of activity, making it effective in treating arrhythmias. The compound also exhibits beta-adrenergic blocking activity, which can lead to bradycardia and bronchospasm .
Comparación Con Compuestos Similares
Similar Compounds
Flecainide: Another class 1c antiarrhythmic agent with similar properties but different pharmacokinetics.
Lidocaine: A class 1b antiarrhythmic with a faster onset of action but shorter duration.
Amiodarone: A class 3 antiarrhythmic with a broader spectrum of activity but more side effects.
Uniqueness
Propafenone-(phenyl-d5) (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its dual action as a sodium channel blocker and beta-adrenergic blocker also sets it apart from other antiarrhythmic agents .
Propiedades
Fórmula molecular |
C21H28ClNO3 |
|---|---|
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D; |
Clave InChI |
XWIHRGFIPXWGEF-HIBBSUKHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=CC=CC=C2OCC(CNCCC)O)[2H])[2H].Cl |
SMILES canónico |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(furan-2-yl)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402994.png)
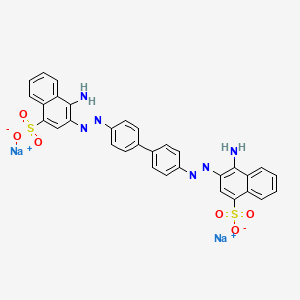

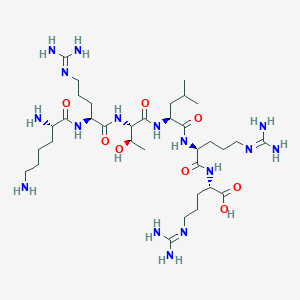
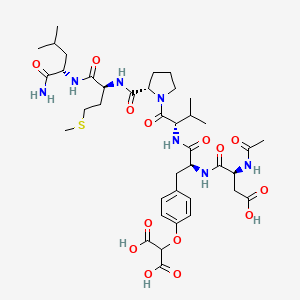
![(S)-3-(6,8-Dimethylimidazo[1,2-a]pyrazin-2-yl)-7-(4-ethyl-3-methylpiperazin-1-yl)-2H-chromen-2-one](/img/structure/B12403032.png)
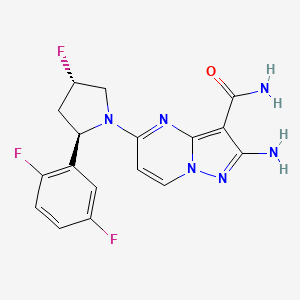
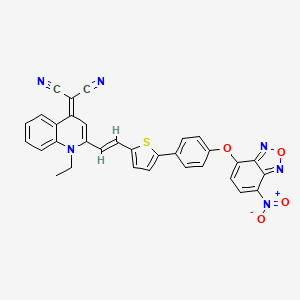
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
